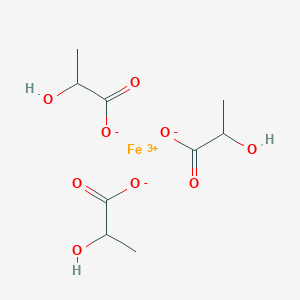

Eisenlactat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7100-07-4 |

|---|---|

Molecular Formula |

C3H6FeO3 |

Molecular Weight |

145.92 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;iron |

InChI |

InChI=1S/C3H6O3.Fe/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChI Key |

UUGUGLBRYMQUHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+3] |

Related CAS |

5905-52-2 |

Origin of Product |

United States |

Foundational & Exploratory

Eisen(II)-lactat: Ein technischer Leitfaden zu physikochemischen Eigenschaften für die Forschung

Einführung

Eisen(II)-lactat, auch als Ferrolactat bekannt, ist das Eisensalz der Milchsäure. Es findet breite Anwendung in der pharmazeutischen Industrie als Eisenquelle zur Behandlung von Eisenmangelanämie und in der Lebensmittelindustrie als Zusatzstoff (E 585) zur Farbstabilisierung, insbesondere zum Schwärzen von grünen Oliven.[1][2] Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist ein tiefgreifendes Verständnis seiner physikochemischen Eigenschaften entscheidend für die Formulierung, Qualitätskontrolle und das Verständnis seiner biologischen Aktivität. Dieses Dokument bietet eine detaillierte technische Übersicht über die Kerneigenschaften von Eisen(II)-lactat, experimentelle Protokolle und relevante biologische Pfade.

Physikochemische Eigenschaften

Eisen(II)-lactat ist eine organische chemische Verbindung, die typischerweise als Dihydrat oder Trihydrat vorkommt.[3][4][5][6] Es erscheint als grünlich-weiße Kristalle oder als hellgrünes Pulver mit einem schwachen, charakteristischen Geruch.[3][4][5][6] Eine wesentliche Eigenschaft für seine pharmazeutische Anwendung ist die gute Löslichkeit in Wasser, während es in Ethanol praktisch unlöslich ist.[3][4][5][6]

Allgemeine Eigenschaften

Die quantitativen physikochemischen Daten für Eisen(II)-lactat sind in der folgenden Tabelle zusammengefasst.

| Eigenschaft | Wert | Quellen |

| Chemischer Name | Eisen(II)-2-hydroxypropanoat | [3][4][5][6] |

| Andere Namen | Ferrolactat, Eisendilactat, E 585 | [3][4][5][6] |

| Summenformel | C₆H₁₀FeO₆ (wasserfrei) | [3] |

| C₆H₁₀FeO₆ · 2H₂O (Dihydrat) | [3] | |

| C₆H₁₀FeO₆ · 3H₂O (Trihydrat) | [7] | |

| Molare Masse | 233,99 g/mol (wasserfrei) | [3][8] |

| 270,02 g/mol (Dihydrat) | ||

| 288,03 g/mol (Trihydrat) | [7] | |

| Aggregatzustand | Fest | [3][4][5][6] |

| Aussehen | Grünlich-weiße Kristalle oder hellgrünes Pulver | [3][4][5][6] |

| pH-Wert (2% Lösung) | 5,0 - 6,0 | [9] |

Löslichkeit

Die Löslichkeit von Eisen(II)-lactat ist stark temperaturabhängig, was bei der Entwicklung von flüssigen Formulierungen berücksichtigt werden muss.

| Lösungsmittel | Löslichkeit | Quellen |

| Wasser | Löslich | [3][4][5][6] |

| 2,1 g/100 mL (10 °C, Trihydrat) | ||

| 8,5 g/100 mL (100 °C, Trihydrat) | ||

| 20 g/L (25 °C, Dihydrat) | ||

| Ethanol | Praktisch unlöslich | [3][4][5][6] |

| Ether | Unlöslich | |

| Alkalicitrate | Löslich |

Stabilität

Eisen(II)-lactat ist empfindlich gegenüber Licht und Luftsauerstoff. Der Kontakt mit Luft führt zur Oxidation des zweiwertigen Eisens (Fe²⁺) zu dreiwertigem Eisen (Fe³⁺), was durch eine Farbänderung hin zu Gelbbraun und eine Abnahme der Löslichkeit erkennbar ist.[6] Daher sollte die Substanz in dicht verschlossenen Behältern, trocken und lichtgeschützt gelagert werden. Die Reaktion wird durch Wärme beschleunigt.

Experimentelle Protokolle

Synthese von Eisen(II)-lactat durch Fällung

Eine gängige Labormethode zur Herstellung von Eisen(II)-lactat ist die Reaktion von Calciamlactat mit Eisen(II)-sulfat, bei der das schwerlösliche Calciumsulfat ausfällt und das gewünschte Eisen(II)-lactat in Lösung bleibt.[3]

Materialien:

-

Eisen(II)-sulfat-Heptahydrat (FeSO₄·7H₂O)

-

Calciumpentahydrat (Ca(C₃H₅O₃)₂·5H₂O)

-

Destilliertes Wasser

-

Bechergläser, Magnetrührer, Heizplatte

-

Filtrationsapparatur (z.B. Büchnertrichter und Saugflasche)

-

Vakuumtrockenschrank

Protokoll:

-

Lösung A herstellen: Lösen Sie eine stöchiometrische Menge Eisen(II)-sulfat-Heptahydrat in entgastem, destilliertem Wasser (ca. 40-50%ige Lösung) in einem Becherglas unter Rühren.[10]

-

Lösung B herstellen: Lösen Sie eine äquimolare Menge Calciamlactat-Pentahydrat in destilliertem Wasser in einem separaten Becherglas.

-

Reaktion: Geben Sie langsam die Eisen(II)-sulfat-Lösung (Lösung A) unter ständigem Rühren zur Calciamlactat-Lösung (Lösung B). Es bildet sich sofort ein weißer Niederschlag von Calciumsulfat (CaSO₄).

-

Reaktionsbedingungen: Führen Sie die Reaktion bei einer Temperatur von 35-45 °C für 1,5 bis 2,5 Stunden durch, um eine vollständige Umsetzung zu gewährleisten.[10] Um die Oxidation des Fe²⁺ zu minimieren, kann die Reaktion unter einer inerten Atmosphäre (z.B. Stickstoff oder Kohlendioxid) durchgeführt werden.[10]

-

Abtrennung des Nebenprodukts: Kühlen Sie die Reaktionsmischung ab und filtrieren Sie den Calciumsulfat-Niederschlag ab.

-

Kristallisation: Das Filtrat, welches das gelöste Eisen(II)-lactat enthält, wird eingeengt (z.B. am Rotationsverdampfer), um die Kristallisation einzuleiten.

-

Isolierung und Trocknung: Die gebildeten Eisen(II)-lactat-Kristalle werden durch Filtration vom Mutterlaugen getrennt.[10] Waschen Sie die Kristalle mit einer kleinen Menge kaltem, destilliertem Wasser, um Verunreinigungen zu entfernen.[10]

-

Trocknung: Trocknen Sie das Produkt im Vakuumtrockenschrank bei einer Temperatur von nicht mehr als 70 °C bis zur Gewichtskonstanz.[10]

Quantitative Analyse mittels Permanganometrie

Die Bestimmung des Gehalts an Eisen(II) in einer Probe von Eisen(II)-lactat kann durch eine Redox-Titration mit einer standardisierten Kaliumpermanganat (KMnO₄)-Lösung in saurem Milieu erfolgen. Das Permanganat-Ion (MnO₄⁻) oxidiert das Eisen(II)-Ion (Fe²⁺) zu Eisen(III) (Fe³⁺), während es selbst zu Mangan(II) (Mn²⁺) reduziert wird. Der Endpunkt wird durch die erste persistierende rosa Färbung des überschüssigen Permanganats angezeigt.[11][12]

Reaktionsgleichung: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[11]

Materialien:

-

Eisen(II)-lactat-Probe

-

Standardisierte 0,1 N Kaliumpermanganat (KMnO₄)-Lösung

-

Ameisensäure (85% v/v) oder Schwefelsäure (1 M)

-

Destilliertes Wasser

-

100-ml-Erlenmeyerkolben, 100-ml-Messkolben, Bürette, Pipette

Protokoll:

-

Probenvorbereitung: Wiegen Sie ca. 2 g der getrockneten Eisen(II)-lactat-Probe genau in einen 100-ml-Messkolben ein. Lösen Sie die Probe in destilliertem Wasser und füllen Sie bis zur Marke auf. Mischen Sie die Lösung gründlich.[4]

-

Aliquot nehmen: Pipettieren Sie 20 ml der Probelösung in einen 100-ml-Erlenmeyerkolben.[4]

-

Ansäuern: Fügen Sie 5 ml Ameisensäure (85% v/v) oder 10 ml 1 M Schwefelsäure hinzu, um das für die Reaktion erforderliche saure Milieu zu schaffen.[4][11]

-

Titration: Füllen Sie eine Bürette mit der 0,1 N KMnO₄-Standardlösung und notieren Sie den Anfangsstand. Titrieren Sie die Probelösung unter ständigem Schwenken, bis eine schwache, aber für mindestens 30 Sekunden beständige rosa Färbung auftritt.[11][12]

-

Endpunkt notieren: Notieren Sie den Endstand an der Bürette und berechnen Sie das verbrauchte Volumen der KMnO₄-Lösung.

-

Berechnung: Berechnen Sie den Gehalt an Eisen(II)-lactat (C₆H₁₀FeO₆) in der Probe. Jeder Milliliter 0,1 N Kaliumpermanganat ist äquivalent zu 23,40 mg C₆H₁₀FeO₆.[4]

Biologische Relevanz: Mechanismus der Eisenaufnahme

Für Fachleute in der Arzneimittelentwicklung ist das Verständnis, wie Eisen(II)-lactat im Körper verarbeitet wird, von zentraler Bedeutung. Die hohe Bioverfügbarkeit von Eisen(II)-lactat ist auf die gute Löslichkeit und die Tatsache zurückzuführen, dass Eisen in seiner zweiwertigen (Fe²⁺) Form vorliegt, welche direkt im Dünndarm aufgenommen werden kann.[7]

Nach der oralen Einnahme löst sich Eisen(II)-lactat im sauren Milieu des Magens und setzt Fe²⁺-Ionen frei.[7] Diese Ionen gelangen in den Dünndarm (hauptsächlich Duodenum), wo sie über den "Divalenten Metalltransporter 1" (DMT1) in die Darmzellen (Enterozyten) transportiert werden.[7] In der Zelle kann das Eisen entweder als Ferritin gespeichert oder über das basolaterale Transportprotein Ferroportin in den Blutkreislauf abgegeben werden.[7] Im Blut bindet es an das Protein Transferrin, welches das Eisen zu den Orten des Verbrauchs, wie dem Knochenmark zur Hämoglobin-Synthese, transportiert.[7]

References

- 1. Eisen-II-laktat, was ist das? [lebensmittellexikon.de]

- 2. Eisenlactat – Wikipedia [de.wikipedia.org]

- 3. Iron(II) lactate - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]

- 8. 乳酸鉄(II) 水和物 ≥98.0% (dried material) | Sigma-Aldrich [sigmaaldrich.com]

- 9. jostchemical.com [jostchemical.com]

- 10. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]

- 11. Permanganate Titrations [staff.buffalostate.edu]

- 12. titrations.info [titrations.info]

Eisenlactat: Eine technische Übersicht über Summenformel und Molekulargewicht

Für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung bietet dieser Leitfaden eine detaillierte Aufschlüsselung der chemischen Eigenschaften von Eisenlactat, insbesondere der Summenformel und des Molekulargewichts von Eisen(II)-lactat und Eisen(III)-lactat in ihren wasserfreien und hydratisierten Formen.

This compound, das Eisensalz der Milchsäure, ist eine chemische Verbindung, die in verschiedenen industriellen und pharmazeutischen Anwendungen eine Rolle spielt. Es existiert hauptsächlich in zwei Oxidationsstufen des Eisens: Eisen(II) (zweiwertig) und Eisen(III) (dreiwertig). Das Verständnis ihrer genauen chemischen Zusammensetzung ist für die Forschung und Entwicklung von entscheidender Bedeutung.

Quantitative Daten zu this compound

Die folgende Tabelle fasst die Summenformeln und Molekulargewichte der verschiedenen Formen von this compound zusammen.

| Verbindung | Andere Bezeichnungen | Summenformel (wasserfrei) | Molekulargewicht (wasserfrei) | Summenformel (hydratisiert) | Molekulargewicht (hydratisiert) |

| Eisen(II)-lactat | Ferrolactat | C₆H₁₀FeO₆ | 233,98 g/mol [1][2][3] | C₆H₁₀FeO₆ · 2H₂O / C₆H₁₀FeO₆ · 3H₂O | Dihydrat: Nicht spezifiziert; Trihydrat: 288,03 g/mol [4] |

| Eisen(III)-lactat | Ferrilactat | C₉H₁₅FeO₉ | 323,06 g/mol | Fe(C₃H₅O₃)₃ · 3H₂O | 377,10 g/mol |

Detaillierte Betrachtung

Eisen(II)-lactat ist die häufigere Form und wird oft als Lebensmittelzusatzstoff (E 585) und zur Behandlung von Eisenmangelanämie eingesetzt.[1][3] Die wasserfreie Form hat die Summenformel C₆H₁₀FeO₆ und ein Molekulargewicht von circa 233,98 g/mol .[1][2][3] Es ist auch als Dihydrat und Trihydrat bekannt.[1][2] Für das Trihydrat wird ein Molekulargewicht von 288,03 g/mol angegeben.[4]

Eisen(III)-lactat ist weniger verbreitet. Die Summenformel für die wasserfreie Form lautet C₉H₁₅FeO₉, was einem Molekulargewicht von 323,06 g/mol entspricht. Eine hydratisierte Form, spezifisch ein Trihydrat mit der Formel Fe(C₃H₅O₃)₃ · 3H₂O, wurde ebenfalls identifiziert. Dessen Molekulargewicht beträgt 377,10 g/mol .

Logische Beziehung der this compound-Formen

Das nachstehende Diagramm veranschaulicht die Beziehung zwischen den verschiedenen hier beschriebenen Formen von this compound.

Bildunterschrift: Beziehung der Eisen(II)- und Eisen(III)-lactat Formen.

References

Die Löslichkeit von Eisen(II)-lactat in wässrigen Lösungen: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Untersuchung der Löslichkeit von Eisen(II)-lactat in wässrigen Lösungen. Eisen(II)-lactat, eine weit verbreitete Eisenquelle in pharmazeutischen Formulierungen und Nahrungsergänzungsmitteln, weist ein Löslichkeitsprofil auf, das von verschiedenen physikochemischen Parametern beeinflusst wird. Das Verständnis dieser Eigenschaften ist für die Optimierung der Bioverfügbarkeit und Wirksamkeit von Eisenpräparaten von entscheidender Bedeutung.

Quantitative Löslichkeitsdaten

Die Löslichkeit von Eisen(II)-lactat in Wasser ist temperaturabhängig. Die nachstehenden Tabellen fassen die verfügbaren quantitativen Daten für die Dihydrat- und Trihydratformen von Eisen(II)-lactat zusammen.

Tabelle 1: Löslichkeit von Eisen(II)-lactat-Dihydrat in Wasser

| Temperatur (°C) | Löslichkeit ( g/100 mL) | Anmerkungen |

| 25 | ca. 2[1] | Entspricht 2% |

| Raumtemperatur | ca. 1.9[2] | - |

Tabelle 2: Löslichkeit von Eisen(II)-lactat-Trihydrat in Wasser

| Temperatur (°C) | Löslichkeit ( g/100 mL) | Anmerkungen |

| 10 | 2.1[1][3] | - |

| 20 | < 0.1[4] | Widersprüchliche Daten, die auf eine sehr geringe Löslichkeit hindeuten. |

| 100 | 8.5[1][3] | Deutliche Zunahme der Löslichkeit bei erhöhter Temperatur. |

Einflussfaktoren auf die Löslichkeit

Die Löslichkeit von Eisen(II)-lactat wird hauptsächlich von der Temperatur und dem pH-Wert der wässrigen Lösung beeinflusst.

Abbildung 1: Logisches Diagramm der Faktoren, die die Löslichkeit von Eisen(II)-lactat beeinflussen.

Temperatur

Wie aus den quantitativen Daten ersichtlich ist, zeigt Eisen(II)-lactat eine positive Korrelation zwischen Temperatur und Löslichkeit. Eine Erhöhung der Temperatur der wässrigen Lösung führt zu einer signifikanten Steigerung der löslichen Menge an Eisen(II)-lactat.[1][3]

pH-Wert

Der pH-Wert der Lösung ist ein kritischer Faktor, der die Löslichkeit von Eisen(II)-lactat bestimmt.

-

Saures bis neutrales Milieu: Eisen(II)-lactat weist eine bessere Löslichkeit in leicht sauren bis neutralen pH-Umgebungen auf.[5] Der pH-Wert einer 2%igen Eisen(II)-lactat-Lösung liegt typischerweise zwischen 5,0 und 6,0.[6][7]

-

Alkalisches Milieu: Obwohl keine spezifischen quantitativen Daten für Eisen(II)-lactat gefunden wurden, ist für Eisensalze im Allgemeinen bekannt, dass ihre Löslichkeit mit steigendem pH-Wert abnimmt. Dies ist auf die Bildung von unlöslichen Eisen(II)-hydroxiden zurückzuführen.

-

Stabilität: In sauren Lebensmitteln mit einem pH-Wert unter 4,5 ist die Anfälligkeit von Eisen(II)-lactat für die Oxidation zur dreiwertigen Form, die zu Verfärbungen führen kann, geringer.

Experimentelle Protokolle zur Bestimmung der Löslichkeit

Obwohl keine spezifischen, detaillierten Protokolle für Eisen(II)-lactat in der gesichteten Literatur verfügbar waren, kann die Gleichgewichtslöslichkeit zuverlässig mit der "Shake-Flask"-Methode bestimmt werden. Nachfolgend wird ein allgemeines Protokoll beschrieben, das für Eisen(II)-lactat angepasst werden kann.

References

- 1. Iron(II) lactate - Wikipedia [en.wikipedia.org]

- 2. ODM Water Soluble Ferrous Iron Ii Lactate Raw Material Powder Cas 5905-52-2 [joyfulnutritional.com]

- 3. Ferrous Lactate | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lohmann-minerals.com [lohmann-minerals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fao.org [fao.org]

- 7. jostchemical.com [jostchemical.com]

Stabilität von Eisen(II)-lactat in Abhängigkeit vom pH-Wert: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Whitepaper bietet eine detaillierte technische Untersuchung der Stabilität von Eisen(II)-lactat, einer häufig verwendeten Eisenquelle in pharmazeutischen Formulierungen und Nahrungsergänzungsmitteln, unter verschiedenen pH-Bedingungen. Das Verständnis der pH-abhängigen Stabilität ist für die Gewährleistung der Bioverfügbarkeit, Wirksamkeit und Sicherheit von eisenhaltigen Arzneimitteln von entscheidender Bedeutung.

Einleitung

Eisen(II)-lactat, das Eisensalz der Milchsäure, ist aufgrund seiner relativ guten Löslichkeit und Bioverfügbarkeit eine bevorzugte Wahl zur Eisensupplementierung. Die Stabilität des Eisen(II)-Ions (Fe²⁺) ist jedoch stark vom pH-Wert der umgebenden Lösung abhängig. In sauren Milieus, wie sie im Magen vorliegen, bleibt Fe²⁺ im Allgemeinen löslich und für die Absorption verfügbar. Bei ansteigendem pH-Wert, wie im Dünndarm, neigt Fe²⁺ zur Oxidation zu Eisen(III) (Fe³⁺), das anschließend zu unlöslichen Eisen(III)-hydroxiden hydrolysiert. Dieser Prozess kann die Eisenaufnahme erheblich verringern.

Dieses Dokument fasst die verfügbaren quantitativen Daten zur Stabilität und Löslichkeit von Eisenlactat zusammen, beschreibt detaillierte experimentelle Protokolle zur Bewertung seiner Stabilität und stellt die zugrunde liegenden chemischen Gleichgewichte dar.

Quantitative Daten zur Stabilität und Löslichkeit

Die Stabilität eines Metall-Liganden-Komplexes wie this compound wird durch seine Stabilitätskonstanten beschrieben. Die Löslichkeit ist ebenfalls ein kritischer Parameter, der die Konzentration an gelöstem Eisen angibt, das für die Absorption zur Verfügung steht.

Stabilitätskonstanten

Die thermodynamische Stabilität von Eisen-Lactat-Komplexen wurde untersucht, obwohl detaillierte Daten über einen breiten pH-Bereich begrenzt sind. Gorman und Clydesdale (1984) lieferten wichtige Einblicke in die kinetische Stabilität von Eisen-Organische-Säure-Komplexen. Die kinetische Stabilität, definiert als die Zeit bis zur Halbsättigung von Transferrin mit Eisen, ist ein Maß dafür, wie leicht das Eisen vom Lactat-Liganden auf ein Transportprotein übertragen werden kann.

| Komplex | pH | Kinetische Stabilitätskonstante (Zeit bis zur Halbsättigung von Transferrin) | Quelle |

| Eisen(III)-Lactat | 7.50 | 0.75 | [1] |

| Eisen(III)-Citrat | 7.50 | 8 | [1] |

| Eisen(III)-Ascorbat | 7.50 | 2 | [1] |

| Eisen(III)-Malat | 7.50 | 2 | [1] |

Tabelle 1: Kinetische Stabilitätskonstanten von Eisen(III)-Komplexen. Eine niedrigere Konstante deutet auf eine leichtere Übertragung von Eisen auf Transferrin hin, was für die Bioverfügbarkeit vorteilhaft sein kann.

Die thermodynamische Stabilitätskonstante für Eisen(II)-Lactat ist im Vergleich zu anderen organischen Säuren wie Malat und Succinat etwas niedriger[1].

Löslichkeit in Abhängigkeit vom pH-Wert

Die Löslichkeit von this compound ist stark pH-abhängig. Qualitative Daten deuten darauf hin, dass die Löslichkeit in leicht sauren bis neutralen pH-Umgebungen besser ist[2]. In sauren Umgebungen (z. B. pH 2) sind Eisenverbindungen wie Eisensulfat und this compound im Allgemeinen gut löslich. Wenn der pH-Wert jedoch auf 6 ansteigt, nimmt die Löslichkeit von einfachem Eisensalzen wie Eisensulfat drastisch ab, während Chelatkomplexe tendenziell stabiler bleiben[3]. Ein Hersteller gibt eine Löslichkeit von > 100 g/l für this compound bei 20 °C an, jedoch ohne Angabe des pH-Wertes[4]. PubChem listet eine Löslichkeit des Trihydrats in Wasser von 2,1 g/100 ml bei 10 °C und 8,5 g/100 ml bei 100 °C auf[5].

| pH-Wert | Beobachtete Löslichkeit/Stabilität | Quelle |

| 2 | Vollständig löslich | [3] |

| 4 - 6 | Löslich (2 %ige Lösung hat einen pH-Wert zwischen 4 und 6) | [5] |

| 6 | Abnahme der Löslichkeit im Vergleich zu pH 2 | [3] |

| > 7 | Deutlich verringerte Löslichkeit aufgrund der Bildung von unlöslichen Eisen(III)-hydroxiden | Allgemeines Wissen |

Tabelle 2: Qualitative Löslichkeit von this compound bei verschiedenen pH-Werten.

Chemische Gleichgewichte und Stabilitätsfaktoren

Die Stabilität von this compound in wässriger Lösung wird durch eine Reihe von chemischen Gleichgewichten bestimmt. Der Hauptprozess, der die Stabilität bei steigendem pH-Wert beeinträchtigt, ist die Oxidation von Fe²⁺ zu Fe³⁺ und die anschließende Hydrolyse.

Abbildung 1: Schematische Darstellung der pH-abhängigen Instabilität von Eisen(II)-lactat.

Experimentelle Protokolle zur Stabilitätsbewertung

Zur Bewertung der Stabilität von this compound bei unterschiedlichen pH-Werten können verschiedene analytische Methoden eingesetzt werden. Nachfolgend sind detaillierte Protokolle für die pH-potentiometrische Titration und die UV/Vis-Spektrophotometrie aufgeführt.

Bestimmung der Stabilitätskonstanten mittels pH-potentiometrischer Titration

Diese Methode nach Calvin-Bjerrum wird verwendet, um die Protonen-Liganden- und Metall-Liganden-Stabilitätskonstanten zu bestimmen.

Materialien:

-

Digitales pH-Meter mit kombinierter Glas-Kalomelelektrode

-

Magnetrührer

-

Mikrobürette (10 ml)

-

Standardisierte 0,1 M Natriumhydroxid (NaOH)-Lösung (karbonatfrei)

-

Standardisierte 0,1 M Salpetersäure (HNO₃)-Lösung

-

Eisen(II)-sulfat-Heptahydrat (FeSO₄·7H₂O)

-

Milchsäure

-

Kaliumnitrat (KNO₃) zur Einstellung der Ionenstärke

-

Doppelt destilliertes Wasser

Protokoll:

-

Lösungsherstellung:

-

Bereiten Sie eine 0,01 M Eisen(II)-sulfat-Lösung in 0,1 M HNO₃ vor, um die Hydrolyse zu verhindern.

-

Bereiten Sie eine 0,01 M Milchsäure-Lösung vor.

-

Bereiten Sie eine 1 M KNO₃-Lösung zur Aufrechterhaltung einer konstanten Ionenstärke vor.

-

-

Titrationsaufbau:

-

Kalibrieren Sie das pH-Meter mit Standardpufferlösungen bei pH 4,0, 7,0 und 9,2.

-

Halten Sie die Temperatur der Titrationszelle konstant (z. B. 25 °C).

-

Spülen Sie die Lösung während der Titration mit einem inerten Gas (z. B. Stickstoff), um die Oxidation von Fe²⁺ zu minimieren.

-

-

Titrationsverfahren: Führen Sie die folgenden drei Titrationen durch:

-

Titration A (Freie Säure): 5 ml 0,1 M HNO₃ + 5 ml 1 M KNO₃ + 40 ml doppelt destilliertes Wasser.

-

Titration B (Säure + Ligand): 5 ml 0,1 M HNO₃ + 5 ml 1 M KNO₃ + 10 ml 0,01 M Milchsäure + 30 ml doppelt destilliertes Wasser.

-

Titration C (Säure + Ligand + Metall): 5 ml 0,1 M HNO₃ + 5 ml 1 M KNO₃ + 10 ml 0,01 M Milchsäure + 10 ml 0,01 M Eisen(II)-sulfat + 20 ml doppelt destilliertes Wasser.

-

-

Datenerfassung: Titrieren Sie jede Lösung mit standardisierter 0,1 M NaOH-Lösung. Notieren Sie den pH-Wert nach jeder Zugabe von Titrant (z. B. in 0,1-ml-Schritten).

-

Datenanalyse:

-

Tragen Sie den pH-Wert gegen das zugegebene Volumen an NaOH für jede Titration auf.

-

Berechnen Sie die durchschnittliche Anzahl der an den Liganden gebundenen Protonen (n̄ₐ) und die durchschnittliche Anzahl der an das Metallion gebundenen Liganden (n̄) unter Verwendung der Irving-Rossotti-Gleichungen.

-

Bestimmen Sie die Protonen-Liganden- (pKₐ) und die Metall-Liganden-Stabilitätskonstanten (log K) aus den entsprechenden Bildungskurven.

-

Abbildung 2: Arbeitsablauf zur Bestimmung von Stabilitätskonstanten.

Überwachung der pH-abhängigen Löslichkeit mittels UV/Vis-Spektrophotometrie

Diese Methode quantifiziert die Konzentration an gelöstem Eisen in Lösung bei verschiedenen pH-Werten. Fe²⁺ wird mit einem Chromogen wie 1,10-Phenanthrolin komplexiert, um einen farbigen Komplex zu bilden, dessen Absorption gemessen wird[6][7][8].

Materialien:

-

UV/Vis-Spektrophotometer

-

pH-Meter

-

Zentrifuge

-

Eisen(II)-lactat

-

Pufferlösungen (z. B. Acetatpuffer für pH 3-5, Phosphatpuffer für pH 6-8)

-

Hydroxylaminhydrochlorid-Lösung (Reduktionsmittel)

-

1,10-Phenanthrolin-Lösung (Chromogen)

-

Natriumacetat-Lösung (zur pH-Einstellung)

Protokoll:

-

Probenvorbereitung:

-

Stellen Sie eine Reihe von Pufferlösungen mit unterschiedlichen pH-Werten (z. B. von pH 2 bis 8) her.

-

Geben Sie eine bekannte Menge Eisen(II)-lactat in jede Pufferlösung, um eine Suspension herzustellen, die die maximale Löslichkeit übersteigt.

-

Inkubieren Sie die Proben unter ständigem Rühren für eine definierte Zeit (z. B. 24 Stunden) bei konstanter Temperatur, um das Gleichgewicht zu erreichen.

-

-

Phasentrennung: Zentrifugieren Sie die Proben, um das ungelöste this compound abzutrennen. Entnehmen Sie vorsichtig ein Aliquot des Überstands.

-

Färbereaktion:

-

Pipettieren Sie ein definiertes Volumen des Überstands in einen 50-ml-Messkolben.

-

Fügen Sie 1 ml Hydroxylaminhydrochlorid-Lösung hinzu, um sicherzustellen, dass das gesamte Eisen in der Fe²⁺-Form vorliegt.

-

Fügen Sie 5 ml der 1,10-Phenanthrolin-Lösung und 8 ml Natriumacetat-Lösung hinzu, um den pH-Wert für eine optimale Farbentwicklung einzustellen.

-

Füllen Sie den Kolben mit destilliertem Wasser bis zur Marke auf und mischen Sie gut. Lassen Sie die Farbe 15 Minuten lang entwickeln.

-

-

Spektrophotometrische Messung:

-

Messen Sie die Extinktion der Lösung bei der maximalen Absorptionswellenlänge (λₘₐₓ) des Eisen(II)-Phenanthrolin-Komplexes (ca. 510 nm) gegen eine Reagenzienblindprobe.

-

-

Quantifizierung:

-

Erstellen Sie eine Kalibrierkurve mit Standardlösungen bekannter Eisenkonzentrationen.

-

Bestimmen Sie die Eisenkonzentration in den Proben anhand der Kalibrierkurve. Dies entspricht der Löslichkeit von this compound bei dem jeweiligen pH-Wert.

-

Abbildung 3: Experimenteller Arbeitsablauf zur Bestimmung der Löslichkeit.

Schlussfolgerung

Die Stabilität von Eisen(II)-lactat ist ein kritischer Faktor, der seine Wirksamkeit als Eisenquelle in pharmazeutischen Produkten bestimmt. Die vorliegenden Daten zeigen deutlich eine hohe pH-Abhängigkeit, wobei die Stabilität und Löslichkeit in sauren Umgebungen am größten sind und mit steigendem pH-Wert abnehmen. Dies ist hauptsächlich auf die Oxidation von Fe²⁺ zu Fe³⁺ und die anschließende Bildung von unlöslichen Hydroxiden zurückzuführen.

Für die Arzneimittelentwicklung bedeutet dies, dass Formulierungen, die this compound enthalten, so konzipiert werden sollten, dass sie das Eisen in seiner löslichen Fe²⁺-Form bis zum Absorptionsort im Dünndarm schützen. Dies könnte durch magensaftresistente Überzüge, die Einarbeitung von Antioxidantien (wie Ascorbinsäure) oder die Verwendung von zusätzlichen Chelatbildnern erreicht werden, die das Eisen auch bei höheren pH-Werten in Lösung halten.

Die in diesem Leitfaden beschriebenen experimentellen Protokolle bieten robuste Methoden zur Quantifizierung der Stabilität von this compound und zur Bewertung der Wirksamkeit verschiedener Formulierungsstrategien. Ein gründliches Verständnis dieser Prinzipien ist für die Entwicklung von wirksamen und stabilen Eisenpräparaten unerlässlich.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ve.scielo.org [ve.scielo.org]

- 4. lohmann-minerals.com [lohmann-minerals.com]

- 5. Ferrous Lactate | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asdlib.org [asdlib.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. scribd.com [scribd.com]

Leitfaden zur Synthese und Reinigung von Eisen(II)-lactat im Labormaßstab

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden beschreibt detaillierte Verfahren zur Synthese und Reinigung von Eisen(II)-lactat (Fe(C₃H₅O₃)₂) im Labormaßstab. Eisen(II)-lactat, ein Eisensalz der Milchsäure, findet Anwendung als Eisenpräparat und Lebensmittelzusatzstoff (E 585).[1] Die hier vorgestellten Protokolle basieren auf etablierten chemischen Reaktionen und Reinigungsmethoden, um ein Produkt von hoher Reinheit für Forschungs- und Entwicklungszwecke zu gewährleisten.

Syntheseverfahren

Es werden zwei primäre Methoden zur Synthese von Eisen(II)-lactat vorgestellt: die Metathesereaktion aus Eisensulfat und Natriumlactat sowie die Säure-Base-Reaktion zwischen Eisen(II)-carbonat und Milchsäure.

Methode A: Metathese von Eisen(II)-sulfat und Natriumlactat

Diese Methode basiert auf der Fällung von schwerlöslichem Natriumsulfat aus einer wässrigen Lösung, wobei das gewünschte Eisen(II)-lactat in Lösung verbleibt.

Reaktionsgleichung: FeSO₄ + 2 Na(C₃H₅O₃) → Fe(C₃H₅O₃)₂ + Na₂SO₄↓

Experimentelles Protokoll:

-

Ansatz: In einem thermostatisierten Reaktionsgefäß werden 108 g einer 60,5%igen wässrigen Natriumlactatlösung vorgelegt.

-

Reaktion: Unter ständigem Rühren werden langsam 159 g einer 45%igen Eisen(II)-sulfat-Heptahydrat-Lösung zugegeben.

-

Inertisierung: Um die Oxidation von Fe²⁺ zu Fe³⁺ zu verhindern, wird die Reaktion unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon) oder durch das Durchleiten von Kohlendioxid durchgeführt.[2]

-

Reaktionsbedingungen: Das Gemisch wird für 2 Stunden bei 40 °C gerührt.[2]

-

Kristallisation und Filtration: Nach Abschluss der Reaktion wird die Suspension abgekühlt, um die Kristallisation des Eisen(II)-lactats zu vervollständigen. Die ausgefallenen Kristalle werden durch Filtration vom Überstand, der hauptsächlich Natriumsulfat enthält, abgetrennt.

-

Waschen: Die Kristalle werden mit 54 cm³ gekühltem (20 °C), deoxygeniertem Wasser gewaschen, um restliches Natriumsulfat und andere Verunreinigungen zu entfernen.[2]

-

Trocknung: Das gereinigte Produkt wird im Vakuum bei einer Temperatur von nicht mehr als 70 °C bis zur Gewichtskonstanz getrocknet.[2]

Methode B: Reaktion von Eisen(II)-carbonat mit Milchsäure

Diese Methode nutzt die direkte Reaktion eines Eisensalzes mit Milchsäure, wobei als Nebenprodukt lediglich Kohlendioxid entsteht, was die Aufreinigung vereinfacht.[3]

Reaktionsgleichung: FeCO₃ + 2 CH₃CH(OH)COOH → Fe(CH₃CH(OH)COO)₂ + H₂O + CO₂↑

Experimentelles Protokoll:

-

Ansatz: In einem geeigneten Reaktionsgefäß werden 5 g Eisen(II)-carbonat und 0,02 g Eisenpulver (als Reduktionsmittel zum Schutz vor Oxidation) in 50 ml einer 5-14%igen Milchsäurelösung suspendiert.[3]

-

Reaktion: Die Suspension wird unter Rühren für 5 Stunden in einem Wasserbad auf 45 °C erhitzt.[3] Das Entweichen von CO₂ zeigt den Fortschritt der Reaktion an.

-

Abtrennung von Feststoffen: Nach der Reaktion wird die Mischung zentrifugiert, um nicht umgesetztes Eisen(II)-carbonat und Eisenpulver abzutrennen.

-

Konzentration und Kristallisation: Der Überstand wird eingeengt und anschließend durch Zugabe von Impfkristallen (ca. 0,5 % der Konzentratmasse) zur Kristallisation gebracht. Die Lösung wird bei Raumtemperatur für 2 Stunden gerührt.

-

Filtration und Waschen: Die gebildeten Kristalle werden durch Filtration isoliert und mit 100%igem Ethanol gewaschen, um anhaftende Milchsäure und Wasser zu entfernen.

-

Trocknung: Die Kristalle werden im Vakuum bei 80 °C für 30 Minuten getrocknet.[3]

Daten zur Synthese

Die quantitativen Daten der beschriebenen Synthesemethoden sind in der folgenden Tabelle zusammengefasst.

| Parameter | Methode A (Metathese) | Methode B (Säure-Base-Reaktion) |

| Ausgangsstoffe | 108 g 60,5%ige Na-Lactat-Lösung, 159 g 45%ige FeSO₄-Lösung | 5 g FeCO₃, 50 ml 5-14%ige Milchsäure, 0,02 g Fe-Pulver |

| Reaktionstemperatur | 40 °C | 45 °C |

| Reaktionszeit | 2 Stunden | 5 Stunden |

| Ausbeute (typisch) | 72,2 g (ca. 92 % bezogen auf Na-Lactat)[2] | 8,34 g (ca. 85 %)[3] |

| Reinheit (nach Trocknung) | ≥ 98 % | ≥ 99,9 %[3] |

| Fe³⁺-Verunreinigung | Nicht spezifiziert | 0,15 %[3] |

Reinigungsverfahren: Umkristallisation

Die Umkristallisation ist eine effektive Methode zur weiteren Reinigung des Rohprodukts, insbesondere zur Entfernung löslicher Verunreinigungen.[4] Sie basiert auf der temperaturabhängigen Löslichkeit von Eisen(II)-lactat in Wasser.

Experimentelles Protokoll:

-

Lösungsmittelwahl: Aufgrund der guten Löslichkeit in Wasser und der praktischen Unlöslichkeit in Ethanol ist deoxygeniertes Wasser das Lösungsmittel der Wahl.

-

Auflösen des Rohprodukts: Das rohe Eisen(II)-lactat wird in einer minimalen Menge an heißem (ca. 80-90 °C) deoxygeniertem Wasser gelöst, um eine gesättigte Lösung herzustellen.

-

Heißfiltration (optional): Sollten unlösliche Verunreinigungen vorhanden sein, wird die heiße Lösung schnell durch einen vorgewärmten Trichter filtriert.

-

Kristallisation: Die klare, heiße Lösung wird langsam auf Raumtemperatur und anschließend in einem Eisbad abgekühlt, um die Bildung von Kristallen zu maximieren.[5] Ein langsames Abkühlen fördert die Bildung größerer und reinerer Kristalle.[4]

-

Isolierung: Die Kristalle werden mittels Vakuumfiltration von der Mutterlauge getrennt.

-

Waschen: Die isolierten Kristalle werden mit einer kleinen Menge eiskaltem, deoxygeniertem Wasser und anschließend mit kaltem Ethanol gewaschen.

-

Trocknung: Das hochreine Eisen(II)-lactat wird im Vakuum bei einer Temperatur von nicht mehr als 70 °C getrocknet.

Analytische Reinheitsbestimmung

Die Reinheit des synthetisierten Eisen(II)-lactats wird durch Titration bestimmt. Hierbei wird der Gehalt an Eisen(II) und die Verunreinigung durch Eisen(III) quantifiziert.

Bestimmung des Eisen(II)-Gehalts (Redox-Titration)

Prinzip: Eisen(II)-Ionen werden in saurer Lösung mit einer Kaliumpermanganat (KMnO₄)-Maßlösung zu Eisen(III)-Ionen oxidiert. Der Endpunkt wird durch die violette Farbe des überschüssigen Permanganat-Ions angezeigt.[6][7]

Reaktionsgleichung (vereinfacht): 5 Fe²⁺ + MnO₄⁻ + 8 H⁺ → 5 Fe³⁺ + Mn²⁺ + 4 H₂O

Experimentelles Protokoll:

-

Probenvorbereitung: Etwa 2 g des getrockneten Eisen(II)-lactats werden genau eingewogen, in einem 100-ml-Messkolben mit deoxygeniertem Wasser gelöst und bis zur Marke aufgefüllt.

-

Titration: 20 ml dieser Lösung werden in einen Erlenmeyerkolben pipettiert und mit 5 ml 85%iger Ameisensäure oder verdünnter Schwefelsäure angesäuert.[8]

-

Endpunkterkennung: Die Lösung wird mit einer 0,1 N Kaliumpermanganat-Lösung titriert, bis eine schwache, für mindestens 30 Sekunden beständige Rosafärbung auftritt.[7][8]

-

Berechnung: 1 ml 0,1 N KMnO₄ ist äquivalent zu 23,40 mg C₆H₁₀FeO₆.[8]

Bestimmung der Eisen(III)-Verunreinigung (Iodometrische Titration)

Prinzip: Eisen(III)-Ionen oxidieren in saurer Lösung Iodid-Ionen zu Iod. Das entstandene Iod wird anschließend mit einer Natriumthiosulfat (Na₂S₂O₃)-Maßlösung zurücktitriert.

Experimentelles Protokoll:

-

Probenvorbereitung: Etwa 5 g der Probe werden genau eingewogen und in einem Gemisch aus 100 ml Wasser und 10 ml Salzsäure in einem Kolben mit Stopfen gelöst.

-

Reaktion: 3 g Kaliumiodid werden hinzugefügt. Der Kolben wird verschlossen und für 5 Minuten im Dunkeln stehen gelassen.

-

Titration: Das freigesetzte Iod wird mit einer 0,1 N Natriumthiosulfat-Lösung titriert, wobei kurz vor dem Endpunkt Stärkelösung als Indikator zugegeben wird (Umschlag von blau nach farblos).

-

Berechnung: 1 ml 0,1 N Na₂S₂O₃ ist äquivalent zu 5,585 mg Eisen(III).

Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe der Synthese- und Reinigungsverfahren.

Abbildung 1: Workflow der Synthese nach Methode A (Metathese).

Abbildung 2: Workflow der Synthese nach Methode B (Säure-Base-Reaktion).

Abbildung 3: Logischer Ablauf der Reinigung durch Umkristallisation.

References

- 1. FERROUS LACTATE - Ataman Kimya [atamanchemicals.com]

- 2. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]

- 3. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. studylib.net [studylib.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fao.org [fao.org]

Grundlagen der "Eisenlactat"-Aufnahme durch Säugetierzellen: Ein technischer Leitfaden

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Eisen ist ein lebenswichtiger Mikronährstoff für Säugetierzellen und spielt eine entscheidende Rolle bei einer Vielzahl von zellulären Prozessen, einschließlich Sauerstofftransport, DNA-Synthese und zellulärer Atmung.[1] Die Aufnahme und der Metabolismus von Eisen werden streng reguliert, um eine ausreichende Versorgung sicherzustellen und gleichzeitig die mit einem Eisenüberschuss verbundene Toxizität zu verhindern. Eisenlactat, ein Eisensalz der Milchsäure, wird als Eisenergänzungsmittel verwendet, und das Verständnis seiner zellulären Aufnahme ist für die Optimierung seiner therapeutischen Verwendung von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten technischen Überblick über die Kernmechanismen der Eisenlactataufnahme in Säugetierzellen, einschließlich der beteiligten Haupttransporter, der regulatorischen Signalwege und detaillierter experimenteller Protokolle zur Untersuchung dieser Prozesse.

Mechanismen der this compound-Aufnahme

Die vorherrschende Hypothese zur Aufnahme von this compound legt nahe, dass die Verbindung im extrazellulären Milieu in zweiwertiges Eisen (Fe²⁺) und Lactationen dissoziiert. Das freigesetzte Fe²⁺ wird dann über etablierte Wege für Nicht-Transferrin-gebundenes Eisen (NTBI) in die Zelle transportiert.

Die zentrale Rolle des Divalenten Metalltransporters 1 (DMT1)

Der primäre Transporter, der für die Aufnahme von Fe²⁺ in Säugetierzellen verantwortlich ist, ist der Divalente Metalltransporter 1 (DMT1), auch bekannt als SLC11A2.[2][3][4][5] DMT1 ist ein integrales Membranprotein, das den kotransport von Fe²⁺ und Protonen über die Zellmembran vermittelt.[6] Studien an Caco-2-Zellen, einer etablierten In-vitro-Modelllinie für menschliche Darmepithelzellen, haben gezeigt, dass diese Zellen eine größere Fähigkeit haben, Eisen aus this compound im Vergleich zu anderen Metall-Lactaten und mit Citrat komplexiertem Eisen zu importieren.[7] Obwohl spezifische kinetische Daten für this compound rar sind, deuten Studien mit anderen Eisenverbindungen in Caco-2-Zellen darauf hin, dass die Aufnahme von Fe²⁺ durch DMT1 ein sättigbarer Prozess ist.[8]

Intrazellulärer Eisentransport und -metabolismus

Nach dem Eintritt in das Zytosol gelangt das Eisen in den labilen Eisenpool (LIP), wo es von intrazellulären Chaperonen gebunden wird, um seine Reaktivität zu steuern und es zu seinen Bestimmungsorten zu transportieren.[9] Das Eisen kann dann für verschiedene zelluläre Prozesse verwendet werden, wie z. B. die Synthese von Häm- und Eisen-Schwefel-Clustern in den Mitochondrien, oder es kann in Ferritin, dem primären Eisenspeicherprotein, gespeichert werden.[2][9]

Quantitative Daten zur Eisenaufnahme

Obwohl spezifische kinetische Parameter (Km, Vmax) für die Aufnahme von this compound in der wissenschaftlichen Literatur nicht umfassend dokumentiert sind, können wir Daten aus Studien mit anderen Eisenformen in relevanten Zellmodellen wie Caco-2 zusammenstellen, um einen vergleichenden Überblick zu geben.

Tabelle 1: Vergleichende Eisenaufnahme in Caco-2-Zellen

| Eisenverbindung | Konzentration | Inkubationszeit | Messparameter | Ergebnis | Quelle |

| This compound | 200 µM | 24 Stunden | Ferritinbildung | Höhere Aufnahme im Vergleich zu anderen Metall-Lactaten und Eisen-Citrat | [7] |

| Eisensulfat (FeSO₄) | 1 µM | 1 Stunde | ⁵⁹Fe-Aufnahme | 0.58 ± 0.03 pmol/µg Zellprotein | [7] |

| Eisensulfat (FeSO₄) | Variiert | 20 Minuten | Anfängliche Aufnahmerate | Sättigungskinetik beobachtet | [10] |

| Reduziertes Eisenpulver (43 µm) | Nicht spezifiziert | Nicht spezifiziert | Ferritinbildung | Vergleichbare Bioverfügbarkeit wie FeSO₄ | [11] |

| Ferric Pyrophosphate | 20 µM - 100 µM | 1 - 24 Stunden | Ferritinbildung | Dosis- und zeitabhängige Aufnahme | [12] |

Anmerkung: Die Daten für this compound sind qualitativ. Quantitative kinetische Studien, die Km und Vmax für die Eisenlactataufnahme durch DMT1 bestimmen, sind erforderlich, um die Kinetik vollständig zu verstehen.

Signalwege und Regulierung

Die Aufnahme und der Metabolismus von Eisen werden durch ein komplexes Netzwerk von Signalwegen auf zellulärer und systemischer Ebene streng reguliert.

Das IRP/IRE-System: Zelluläre Eisen-Homöostase

Auf zellulärer Ebene wird die Eisenhomöostase hauptsächlich durch das Eisen-regulatorische Protein (IRP)/Eisen-responsive Element (IRE)-System gesteuert.[1][2] Bei Eisenmangel binden IRPs an IREs in den mRNAs von Proteinen, die am Eisenstoffwechsel beteiligt sind.[13] Dies führt zu einer erhöhten Translation des Transferrin-Rezeptors 1 (TfR1) und des DMT1, was die Eisenaufnahme fördert, und zu einer verringerten Translation von Ferritin, was die Eisenspeicherung reduziert.[3]

Lactat-vermittelte Regulierung

Jüngste Forschungen haben eine Rolle für Lactat bei der Regulierung der systemischen Eisenhomöostase aufgedeckt. Es wurde gezeigt, dass Lactat die Expression von Hepcidin, dem wichtigsten zirkulierenden Regulator des Eisenstoffwechsels, erhöht.[11][14] Lactat bindet an die lösliche Adenylylcyclase (sAC) und aktiviert diese, was zu einem Anstieg des zyklischen AMP (cAMP) und einer verstärkten Signalübertragung über den BMP-Signalweg (Bone Morphogenetic Protein) führt, was wiederum die Hepcidin-Expression stimuliert.[11][14] Hepcidin induziert dann den Abbau von Ferroportin, dem einzigen bekannten Eisen-Efflux-Transporter, und reduziert so die Eisenfreisetzung aus den Zellen in den Kreislauf.[14]

Visualisierung von Signalwegen

References

- 1. fao.org [fao.org]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Mammalian iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells [mdpi.com]

- 9. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]

- 10. The kinetics of iron uptake in vitro by human duodenal mucosa: studies in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of iron uptake from reduced iron powder and FeSO4 using the Caco-2 cell model: effects of ascorbic acid, phytic acid, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Iron uptake, signaling, and sensing in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]

Die Rolle von Eisenlactat im zellulären Eisenstoffwechsel: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die zentrale Rolle von Eisenlactat im Eisenstoffwechsel von Zellen. Es werden die Mechanismen der zellulären Aufnahme, des intrazellulären Transports und die Auswirkungen auf wichtige zelluläre Prozesse, einschließlich der Verbindung zur Ferroptose, beleuchtet. Der Leitfaden fasst quantitative Daten in Tabellen zusammen, beschreibt detaillierte experimentelle Protokolle und visualisiert komplexe Zusammenhänge mittels Diagrammen.

Einleitung in den zellulären Eisenstoffwechsel

Eisen ist ein essentielles Spurenelement, das für eine Vielzahl von zellulären Prozessen unentbehrlich ist, darunter der Sauerstofftransport, die DNA-Synthese und die zelluläre Atmung.[1] Die Zelle muss ihren Eisenhaushalt streng regulieren, da ein Mangel zu einer Beeinträchtigung der Zellfunktion führt, während ein Überschuss durch die Bildung von reaktiven Sauerstoffspezies (ROS) toxisch wirken kann.[1] Die zelluläre Eisenhomöostase wird durch ein komplexes Zusammenspiel von Transport-, Speicher- und Regulatorproteinen aufrechterhalten. Zu den Schlüsselproteinen gehören Transferrin und sein Rezeptor für die Aufnahme von an Transferrin gebundenem Eisen, Ferritin zur Speicherung von Eisen und Ferroportin für den Export von Eisen aus der Zelle.[1]

This compound als Quelle für zelluläres Eisen

This compound, das Salz der Milchsäure, ist eine Form von zweiwertigem Eisen (Fe²⁺).[2] Diese Form des Eisens ist im Vergleich zu dreiwertigem Eisen (Fe³⁺) besser löslich und bioverfügbar.[2] Während die Aufnahme von an Transferrin gebundenem Eisen der klassische Weg ist, können Zellen auch nicht an Transferrin gebundenes Eisen (NTBI) aufnehmen, wozu auch Eisen aus this compound zählt.

Zelluläre Aufnahme von this compound

Der primäre Transporter für zweiwertige Metallionen, einschließlich Fe²⁺, ist der Divalente Metall-Transporter 1 (DMT1) .[2][3] Es wird angenommen, dass this compound nach der Dissoziation in Fe²⁺ und Lactat über DMT1 in die Zelle gelangt.[2]

Eine Studie an Caco-2-Zellen, einem Modell für intestinale Epithelzellen, hat gezeigt, dass die Anwesenheit von Lactat die Aufnahme von Eisen signifikant erhöht.[1][4] Dies deutet darauf hin, dass die Lactat-Komponente die Eisenaufnahme aktiv fördert.

Logischer Arbeitsablauf der this compound-Aufnahme

Abbildung 1: Vereinfachtes Schema der zellulären Aufnahme von Eisen aus this compound über den DMT1-Transporter.

Intrazelluläres Schicksal und die Rolle des Lactats

Nach der Aufnahme in die Zelle wird das Fe²⁺ Teil des labilen Eisenpools (LIP) , einer lose gebundenen, redox-aktiven Form von Eisen im Zytosol.[5] Aus diesem Pool wird Eisen für verschiedene zelluläre Prozesse verteilt:

-

Speicherung: Überschüssiges Eisen wird in dem Proteinkomplex Ferritin gespeichert, um die Toxizität zu minimieren.

-

Verwendung: Eisen wird in Mitochondrien für die Synthese von Eisen-Schwefel-Clustern und Häm-Gruppen benötigt.

-

Export: Eisen kann über Ferroportin aus der Zelle exportiert werden.

Das gleichzeitig aufgenommene Lactat wird in das Pyruvat umgewandelt und in den zellulären Energiestoffwechsel eingeschleust.[2] Jüngste Forschungsergebnisse deuten auf eine direktere Rolle von Lactat im Eisenstoffwechsel hin:

-

Antioxidative Abwehr: Es wurde die Hypothese aufgestellt, dass Lactat in Verbindung mit dem labilen Eisenpool als ein Abwehrmechanismus gegen oxidativen Stress fungiert, indem es durch die Fenton-Reaktion erzeugte Hydroxylradikale abfängt.[5]

-

Epigenetische Regulation: Hohe Lactatspiegel können zu einer epigenetischen Modifikation, der Histon-Lactylierung, führen. Diese kann die Transkription von Genen des Eisenstoffwechsels, wie dem Transferrinrezeptor (TFRC) und Ferroportin (SLC40A1), beeinflussen und so die zelluläre Eisenhomöostase verändern.[6]

Quantitative Auswirkungen von this compound auf den Eisenstoffwechsel

Experimentelle Daten belegen den direkten Einfluss von this compound auf die Regulation von Schlüsselproteinen des Eisenstoffwechsels.

Tabelle 1: Einfluss von Eisen und Lactat auf die Ferritin- und Mitochondrien-Eisenkonzentration in Caco-2-Zellen

| Behandlung (24h) | Ferritin-Konzentration (ppm ± SD) | Mitochondriale Eisenkonzentration (ppm ± SD) |

| Kontrolle (HBSS) | - | - |

| Ferric Ammonium Citrate (FAC) | 37.833 ± 6.676 | 0.044 ± 0.006 |

| FAC + Natriumlactat | 63.833 ± 13.378 | 0.066 ± 0.014 |

Daten aus einer Studie an Caco-2-Zellen.[4][7][8][9] Die Co-Inkubation mit Lactat führte zu einem signifikanten Anstieg der Ferritin- und mitochondrialen Eisenkonzentrationen im Vergleich zur alleinigen Behandlung mit einer Eisenquelle.[4][7][8][9]

Diese Daten zeigen, dass Lactat nicht nur die Eisenaufnahme verstärkt, sondern auch die nachgeschaltete Speicherung in Ferritin und die Verteilung in die Mitochondrien fördert.[4][7][8][9]

This compound und Ferroptose

Ferroptose ist eine eisenabhängige Form des regulierten Zelltods, die durch die exzessive Peroxidation von Lipiden in den Zellmembranen gekennzeichnet ist.[6] Ein erhöhter labiler Eisenpool kann die Ferroptose durch die Katalyse der Fenton-Reaktion und die daraus resultierende Bildung von ROS fördern.

Die Rolle von this compound in diesem Prozess ist zweigeteilt:

-

Pro-Ferroptotisch: Durch die Erhöhung des intrazellulären labilen Eisenpools kann this compound die Zelle anfälliger für Ferroptose machen.

-

Anti-Ferroptotisch: Die antioxidative Wirkung von Lactat, wie oben beschrieben, könnte dem entgegenwirken, indem es die Lipidperoxidation hemmt.[5]

Die Netto-Wirkung von this compound auf die Ferroptose hängt wahrscheinlich vom zellulären Kontext und dem Gleichgewicht zwischen der Pro-oxidativen Wirkung des Eisens und der antioxidativen Kapazität des Lactats ab.

Signalkaskade der Ferroptose

Abbildung 2: this compound kann die Ferroptose durch Erhöhung des labilen Eisenpools fördern, während die Lactatkomponente potenziell hemmend wirkt.

Detaillierte experimentelle Protokolle

Messung der Aufnahme von nicht an Transferrin gebundenem Eisen (NTBI)

Dieses Protokoll dient der Quantifizierung der zellulären Aufnahme von Eisen aus Quellen wie this compound unter Verwendung von radioaktivem Eisen (⁵⁹Fe).

Arbeitsablauf des NTBI-Aufnahme-Assays

Abbildung 3: Schematischer Ablauf eines Assays zur Messung der Aufnahme von nicht an Transferrin gebundenem Eisen.

Methodik:

-

Zellkultur: Kultivieren Sie die Zellen Ihrer Wahl (z.B. Caco-2, HepG2) bis zur gewünschten Konfluenz.

-

Vorbereitung der Eisenlösung: Bereiten Sie eine Lösung von this compound vor, die mit einer bekannten Menge ⁵⁹FeCl₃ versetzt ist.

-

Inkubation: Entfernen Sie das Kulturmedium und ersetzen Sie es durch ein serumfreies Medium, das die ⁵⁹Fe-Eisenlactat-Lösung in der gewünschten Konzentration enthält. Inkubieren Sie die Zellen für einen definierten Zeitraum (z.B. 1-4 Stunden) bei 37°C.

-

Waschschritte: Stoppen Sie die Aufnahme, indem Sie das Medium schnell entfernen und die Zellen mehrmals mit eiskaltem Puffer (z.B. PBS mit EDTA) waschen, um unspezifisch gebundenes und extrazelluläres ⁵⁹Fe zu entfernen.

-

Zelllyse: Lysieren Sie die Zellen (z.B. mit NaOH oder einem geeigneten Lysepuffer).

-

Messung: Messen Sie die Radioaktivität des Zelllysats in einem Gamma-Counter.

-

Normalisierung: Bestimmen Sie die Proteinkonzentration des Lysats (z.B. mittels BCA-Assay) zur Normalisierung der aufgenommenen Radioaktivität.

-

Analyse: Berechnen Sie die Eisenaufnahme als pmol Eisen pro mg Protein pro Zeiteinheit.

Messung des labilen Eisenpools (LIP) mittels Calcein-AM

Dieses Protokoll beschreibt die Messung von Veränderungen im labilen Eisenpool nach Behandlung mit this compound unter Verwendung des fluoreszierenden Sensors Calcein-AM.

Methodik:

-

Zellbehandlung: Behandeln Sie die Zellen mit this compound in verschiedenen Konzentrationen und für unterschiedliche Zeiträume. Führen Sie eine unbehandelte Kontrolle mit.

-

Calcein-AM-Beladung: Inkubieren Sie die Zellen mit Calcein-AM (typischerweise 0,1-0,5 µM) in einem geeigneten Puffer (z.B. HBSS) für 15-30 Minuten bei 37°C. Calcein-AM ist zellgängig und wird intrazellulär durch Esterasen zu Calcein gespalten, das in der Zelle verbleibt.

-

Fluoreszenzmessung (Grundlinie): Messen Sie die Fluoreszenz von Calcein (Ex/Em ~495/515 nm) mit einem Fluoreszenz-Mikroskop oder Plattenleser.

-

Quenching durch Eisen: Die Fluoreszenz von Calcein wird durch die Bindung an labiles Eisen gelöscht.

-

Analyse: Ein niedrigeres Fluoreszenzsignal in den mit this compound behandelten Zellen im Vergleich zur Kontrolle weist auf einen erhöhten labilen Eisenpool hin. Die Ergebnisse können als prozentuale Abnahme der Fluoreszenz im Vergleich zur Kontrolle dargestellt werden.

Messung der Lipidperoxidation mittels C11-BODIPY 581/591

Dieses Protokoll dient der Detektion der Lipidperoxidation, einem Schlüsselmerkmal der Ferroptose, nach Behandlung mit this compound.

Methodik:

-

Zellbehandlung: Behandeln Sie die Zellen mit this compound, um potenziell Ferroptose zu induzieren. Verwenden Sie eine positive Kontrolle (z.B. Erastin oder RSL3) und eine unbehandelte Kontrolle.

-

Färbung: Inkubieren Sie die Zellen mit dem C11-BODIPY 581/591 Farbstoff (typischerweise 1-2 µM) für 30 Minuten bei 37°C.

-

Waschen: Waschen Sie die Zellen zweimal mit Puffer (z.B. HBSS), um überschüssigen Farbstoff zu entfernen.

-

Analyse: Analysieren Sie die Zellen mittels Fluoreszenzmikroskopie oder Durchflusszytometrie. Der intakte Farbstoff fluoresziert rot (~591 nm). Nach Oxidation durch Lipidperoxide verschiebt sich die Fluoreszenz in den grünen Bereich (~510 nm).

-

Auswertung: Das Verhältnis der grünen zur roten Fluoreszenz ist ein Maß für den Grad der Lipidperoxidation. Ein Anstieg dieses Verhältnisses in den mit this compound behandelten Zellen deutet auf eine Induktion der Ferroptose hin.

Zusammenfassung und Ausblick

This compound dient als eine effektive Quelle für zelluläres Eisen, dessen Aufnahme wahrscheinlich über den DMT1-Transporter erfolgt und durch die Lactat-Komponente verstärkt wird. Intrazellulär erhöht this compound den labilen Eisenpool, was zu einer Hochregulierung der Eisenspeicherung in Ferritin führt. Darüber hinaus spielt die Lactat-Komponente eine aktive Rolle im zellulären Stoffwechsel, potenziell als Antioxidans und als epigenetischer Regulator der Genexpression von Eisen-assoziierten Proteinen. Die Verbindung von this compound zur Ferroptose ist komplex, da es sowohl pro- als auch anti-ferroptotische Eigenschaften aufweisen kann.

Die hier vorgestellten Protokolle bieten eine Grundlage für die weitere Erforschung der detaillierten Mechanismen, durch die this compound den zellulären Eisenstoffwechsel beeinflusst. Zukünftige Forschungsarbeiten sollten sich auf die genaue Charakterisierung der Transportmechanismen, die Quantifizierung der Auswirkungen auf ein breiteres Spektrum von Eisen-regulatorischen Proteinen und die Aufklärung des genauen Zusammenspiels zwischen this compound und dem Ferroptose-Signalweg in verschiedenen Zelltypen und Krankheitsmodellen konzentrieren.

References

- 1. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ferrous lactate trihydrate? [synapse.patsnap.com]

- 3. Natural resistance-associated macrophage protein 2 - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel protein acylations in ferroptosis: decoding the regulatory roles of lactylation, crotonylation, succinylation, and β-hydroxybutyrylation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

Technischer Leitfaden: Vorläufige Studien zur Toxizität von "Eisenlactat" in vitro

Absolut. Hier ist ein umfassender technischer Leitfaden zur vorläufigen In-vitro-Toxizität von Eisenlactat, der sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung richtet.

Haftungsausschluss: Die derzeitige wissenschaftliche Literatur enthält nur wenige Studien, die sich speziell mit der In-vitro-Toxizität von this compound befassen. Daher basiert dieses Dokument auf den bekannten toxikologischen Profilen anderer Eisensalze (z. B. Eisensulfat, Eisengluconat) und den allgemeinen Mechanismen der Eisen-induzierten Zytotoxizität. Die hier präsentierten Daten und Protokolle sollten als repräsentatives Beispiel und Ausgangspunkt für spezifische experimentelle Untersuchungen zu this compound betrachtet werden.

Einleitung

Eisen ist ein essentielles Spurenelement, das für zahlreiche biologische Prozesse, einschließlich des Sauerstofftransports und der zellulären Energiegewinnung, unerlässlich ist. In seiner freien Form kann Eisen jedoch durch die Katalyse von Radikal-bildenden Reaktionen zytotoxische Effekte ausüben. This compound, das Eisensalz der Milchsäure, wird in Lebensmitteln und pharmazeutischen Produkten verwendet, weshalb eine gründliche Bewertung seines toxikologischen Profils von entscheidender Bedeutung ist. Dieser Leitfaden fasst die erwarteten In-vitro-Toxizitätseffekte von this compound zusammen und basiert auf dem Wissen über verwandte Eisenverbindungen. Die Hauptmechanismen der Eisentoxizität umfassen die Induktion von oxidativem Stress, was zu Schäden an Lipiden, Proteinen und DNA führen kann.

Postulierter Mechanismus der Eisen-induzierten Zytotoxizität

Die primäre toxische Wirkung von überschüssigem intrazellulärem Eisen wird auf seine Fähigkeit zurückgeführt, an der Fenton- und Haber-Weiss-Reaktion teilzunehmen. In diesen Reaktionen katalysiert zweiwertiges Eisen (Fe²⁺) die Umwandlung von Wasserstoffperoxid (H₂O₂) in das hochreaktive Hydroxylradikal (•OH). Diese Radikale können wahllos mit zellulären Makromolekülen reagieren.

Quantitative Daten zur Zytotoxizität (Beispieldaten)

Da spezifische veröffentlichte Daten für this compound fehlen, zeigt die folgende Tabelle hypothetische, aber plausible Ergebnisse für die Zytotoxizität, basierend auf Studien mit anderen Eisensalzen wie Eisensulfat. Diese Daten würden typischerweise aus Zellviabilitätsassays wie dem MTT- oder Neutralrot-Assay nach 24-stündiger Exposition gewonnen.

Tabelle 1: Hypothetische Zytotoxizität von this compound in verschiedenen Zelllinien

| Zelllinie | Assay | IC₅₀-Wert (µM) | Maximale Hemmung der Viabilität (%) bei 1000 µM |

| Caco-2 (Humane Kolon-Adenokarzinom-Zellen) | MTT | 450 | 85 |

| HepG2 (Humane Leberkarzinom-Zellen) | Neutralrot | 380 | 92 |

| L929 (Murine Fibroblasten) | MTT | 520 | 80 |

IC₅₀ (Halbmaximale Hemmkonzentration): Die Konzentration einer Substanz, bei der die Zellviabilität um 50 % reduziert ist.

Experimentelle Protokolle

Nachfolgend finden Sie detaillierte Methoden für Schlüssel-Experimente zur Bewertung der In-vitro-Toxizität von Eisen.

Der folgende Arbeitsablauf skizziert die typischen Schritte zur Bewertung der Zytotoxizität einer Verbindung in vitro.

Prinzip: Dieser kolorimetrische Assay misst die Aktivität mitochondrialer Dehydrogenasen in lebenden Zellen. Das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) wird von diesen Enzymen zu einem violetten Formazan-Kristall reduziert. Die Menge des produzierten Formazans ist proportional zur Anzahl der lebensfähigen Zellen.

Protokoll:

-

Zellaussaat: Zellen in einer Dichte von 1 x 10⁴ Zellen/Well in eine 96-Well-Platte aussäen und für 24 Stunden bei 37 °C und 5 % CO₂ inkubieren.

-

Behandlung: Das Kulturmedium entfernen und durch Medium ersetzen, das verschiedene Konzentrationen von this compound (z. B. 0–1000 µM) enthält. Eine Negativkontrolle (nur Medium) und eine Positivkontrolle (z. B. Triton X-100) mitführen.

-

Inkubation: Die Zellen für die gewünschte Dauer (z. B. 24 Stunden) mit der Testsubstanz inkubieren.

-

MTT-Zugabe: 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well geben und für weitere 4 Stunden bei 37 °C inkubieren.

-

Solubilisierung: Das Medium vorsichtig entfernen und 100 µL Dimethylsulfoxid (DMSO) zu jedem Well geben, um die Formazan-Kristalle aufzulösen.

-

Messung: Die Extinktion bei 570 nm mit einem Platten-Spektrophotometer messen.

-

Auswertung: Die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle berechnen.

Prinzip: Der Comet-Assay ist eine sensitive Methode zum Nachweis von DNA-Strangbrüchen in einzelnen Zellen. Nach der Lyse der Zellen und der Elektrophorese wandert fragmentierte DNA aus dem Zellkern heraus und bildet eine "Kometen"-ähnliche Struktur, deren Länge und Intensität mit dem Grad der DNA-Schädigung korreliert.

Protokoll:

-

Zellernte: Zellen nach Behandlung mit this compound ernten und in eiskaltem PBS resuspendieren.

-

Einbettung: Die Zellsuspension mit niedrig schmelzender Agarose mischen und auf einen mit normal schmelzender Agarose beschichteten Objektträger auftragen.

-

Lyse: Die Objektträger für mindestens 1 Stunde bei 4 °C in eine kalte Lysepufferlösung (enthält u. a. Triton X-100 und NaCl) legen, um Zell- und Kernmembranen aufzulösen.

-

Denaturierung: Die Objektträger in einen alkalischen Elektrophoresepuffer (pH > 13) legen, um die DNA zu entwinden und Einzelstrangbrüche freizulegen.

-

Elektrophorese: Eine Elektrophorese bei niedriger Spannung (z. B. 25 V) für 20–30 Minuten durchführen.

-

Neutralisierung und Färbung: Die Objektträger neutralisieren und die DNA mit einem fluoreszierenden Farbstoff (z. B. SYBR Green) anfärben.

-

Visualisierung und Analyse: Die "Kometen" unter einem Fluoreszenzmikroskop visualisieren und mit einer speziellen Software analysieren (z. B. Messung des % DNA im Schweif).

Logische Beziehungen und regulatorische Einordnung

Die In-vitro-Zytotoxizitätsprüfung ist ein fundamentaler erster Schritt in der Sicherheitsbewertung von Substanzen, wie in der Normenreihe ISO 10993 für die biologische Beurteilung von Medizinprodukten festgelegt. Positive Ergebnisse in diesen Screening-Tests lösen in der Regel weiterführende, spezifischere Untersuchungen aus.

Zusammenfassung und Ausblick

Obwohl direkte Studien zur In-vitro-Toxizität von this compound rar sind, deuten die bekannten Mechanismen der Eisentoxizität darauf hin, dass hohe Konzentrationen zu oxidativem Stress und nachfolgendem Zelltod führen können. Die hier beschriebenen Protokolle für Zytotoxizitäts- und Genotoxizitätstests stellen Standardmethoden dar, um diese potenziellen Risiken zu bewerten. Zukünftige Forschungen sollten sich darauf konzentrieren, die IC₅₀-Werte von this compound in relevanten Zelllinien wie Caco-2 und HepG2 experimentell zu bestimmen und die genauen Schwellenwerte für die Induktion von DNA-Schäden und Lipidperoxidation zu ermitteln. Solche Daten sind unerlässlich für eine fundierte Risikobewertung und die Festlegung sicherer Expositionsgrenzwerte.

Technisches Whitepaper: Eisenlactat als potenzieller Modulator der Ferroptose

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 19. Dezember 2025

Zusammenfassung

Ferroptose ist eine einzigartige, eisenabhängige Form des regulierten Zelltods, die durch die Akkumulation von Lipidperoxiden gekennzeichnet ist und zunehmend als therapeutischer Ansatz bei verschiedenen Krankheiten, insbesondere Krebs, an Bedeutung gewinnt.[1][2] Eisenlactat, eine Verbindung, die sowohl Eisenionen (einen direkten Treiber der Ferroptose) als auch Lactat (einen wichtigen Metaboliten mit kontextabhängigen regulatorischen Funktionen) liefert, stellt einen interessanten, aber komplexen Modulator dieses Prozesses dar. Dieses Whitepaper bietet eine detaillierte technische Analyse der molekularen Mechanismen, durch die Eisen und Lactat die Ferroptose beeinflussen, fasst quantitative Daten aus relevanten Studien zusammen, stellt detaillierte experimentelle Protokolle zur Verfügung und visualisiert die zugrunde liegenden Signalwege. Die Netto-Wirkung von this compound – ob pro-ferroptotisch oder anti-ferroptotisch – hängt entscheidend vom zellulären Kontext, insbesondere vom metabolischen Zustand der Zelle, ab.

Einführung in die Ferroptose

Ferroptose, erstmals 2012 beschrieben, ist eine Form des regulierten Zelltods, die sich morphologisch, biochemisch und genetisch von Apoptose und Nekroptose unterscheidet.[3] Ihre Hauptmerkmale sind ein absoluter Bedarf an redox-aktivem Eisen, das die Peroxidation von mehrfach ungesättigten Fettsäuren (PUFAs) in Zellmembranen katalysiert.[4][5] Dieser Prozess wird durch den Ausfall zellulärer antioxidativer Abwehrmechanismen ausgelöst, insbesondere des Glutathion (GSH)/Glutathionperoxidase 4 (GPX4)-Systems.[6]

Die Kernmechanismen umfassen drei wesentliche Schritte:

-

Eisenakkumulation: Ein Anstieg des labilen Eisenpools (LIP) im Zytosol.[1][7]

-

Lipidperoxidation: Eisen(II)-Ionen katalysieren über die Fenton-Reaktion die Bildung von reaktiven Sauerstoffspezies (ROS), die PUFAs in den Membranen oxidieren.[1][8] Das Enzym Acyl-CoA-Synthetase-Langkettenfamilienmitglied 4 (ACSL4) ist entscheidend für die Inkorporation dieser PUFAs in Membranlipide.[1][3]

-

Kollaps der Antioxidans-Systeme: Die Inaktivierung von GPX4, das normalerweise Lipidhydroperoxide zu ungiftigen Alkoholen reduziert, führt zu einer unkontrollierten Akkumulation von Lipidperoxiden und schließlich zum Zelltod durch Membranruptur.[6][9]

References

- 1. Frontiers | Novel protein acylations in ferroptosis: decoding the regulatory roles of lactylation, crotonylation, succinylation, and β-hydroxybutyrylation [frontiersin.org]

- 2. Mechanism of Ferroptosis and Its Role in Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Krebsforschung - Wie Zellen den Eisentod sterben [idw-online.de]

- 4. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]

- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Iron Mediated Programmed Cell Death and Its Roles in Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Erkundung der antioxidativen Eigenschaften von „Eisenlactat“

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Veröffentlichungsdatum: 19. Dezember 2025

Zusammenfassung

Eisenlactat, ein Eisensalz der Milchsäure, ist vor allem als Eisenergänzungsmittel zur Behandlung von Anämie bekannt. Seine Rolle im Redox-Gleichgewicht der Zelle ist jedoch komplex und vielschichtig. Entgegen der vereinfachten Vorstellung eines reinen Nährstoffs weist this compound sowohl pro-oxidative als auch kontextabhängige, indirekte antioxidative Eigenschaften auf. Diese duale Natur ergibt sich aus der Fähigkeit des Eisenions, an der Fenton-Reaktion teilzunehmen und hochreaktive Hydroxylradikale zu erzeugen, während das Lactat-Anion unter bestimmten Bedingungen als Abfänger für genau diese Radikale fungieren kann. Dieses Dokument bietet eine eingehende technische Untersuchung der Mechanismen, die den Redox-Eigenschaften von this compound zugrunde liegen, fasst quantitative Daten aus Schlüsselstudien zusammen, beschreibt detaillierte experimentelle Protokolle zur Untersuchung seiner Wirkungen und visualisiert die relevanten zellulären Signalwege und Arbeitsabläufe.

Einleitung: Die duale Redox-Natur von this compound

Eisen ist ein essentielles Spurenelement, das für zahlreiche biologische Prozesse, einschließlich des Sauerstofftransports und des Energiestoffwechsels, unerlässlich ist. Seine Fähigkeit, leicht zwischen dem zweiwertigen (Fe²⁺) und dem dreiwertigen (Fe³⁺) Zustand zu wechseln, macht es jedoch auch zu einem potenten Katalysator für die Bildung von reaktiven Sauerstoffspezies (ROS). This compound (Fe(C₃H₅O₃)₂) liefert Eisen in seiner zweiwertigen Form (Eisen(II)-lactat), die besonders reaktiv ist.

Die zentrale Reaktion, die die pro-oxidative Natur von this compound bestimmt, ist die Fenton-Reaktion. In Anwesenheit von Wasserstoffperoxid (H₂O₂), einem gängigen Nebenprodukt des zellulären Stoffwechsels, katalysiert Fe²⁺ die Bildung des hochschädlichen Hydroxylradikals (•OH).[1][2]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Dieses Radikal kann wahllos mit wichtigen Biomolekülen wie Lipiden, Proteinen und DNA reagieren und zu oxidativem Stress und Zellschäden führen.[2][3]

Paradoxerweise legt eine neuere Hypothese eine indirekte antioxidative Rolle nahe, die insbesondere in Zellen mit hohem Lactatumsatz, wie z. B. Krebszellen, von Bedeutung ist.[4][5][6] In diesem Szenario fungiert das reichlich vorhandene Lactat als "Opfer"-Molekül, das die durch die Fenton-Reaktion erzeugten Hydroxylradikale sofort neutralisiert und so andere, kritischere Zellstrukturen schützt.[4][5][7] Dieser Mechanismus stellt ein nicht-enzymatisches H₂O₂-Entgiftungssystem dar, das auf dem Zusammenspiel von Eisen und Lactat beruht.[4][5][6]

Quantitative Daten zu den Redox-Eigenschaften

Die direkte Quantifizierung der antioxidativen Kapazität von this compound mit Standard-Assays wie DPPH, ABTS oder FRAP ist methodisch herausfordernd. Die Redox-Aktivität des Eisenions selbst würde mit den Reagenzien interferieren und zu falsch-positiven Ergebnissen führen, die nicht die Fähigkeit zum Abfangen freier Radikale widerspiegeln. Daher konzentriert sich die quantitative Analyse auf die Messung der Produkte des oxidativen Stresses oder der an der Redox-Homöostase beteiligten Enzyme.

Tabelle 1: Einfluss von Lactat auf die Fenton-Reaktion-vermittelte Hydroxylradikal-Bildung

| Konzentration von Lactat | Beobachteter Effekt auf die •OH-Bildung | Methode | Referenz |

| Bis zu 0.4 mM (Lactat:Eisen = 2:1) | Hemmung der •OH-Adduktbildung | ESR Spin-Trapping (DMPO) | [8][9] |

| > 0.4 mM | Deutliche Steigerung der •OH-Adduktbildung | ESR Spin-Trapping (DMPO) | [8][9] |

| Anwesenheit von Lactat (variabel) | Erhöhtes Sättigungsniveau des DMPO-OH-Signals bei hohen H₂O₂-Konzentrationen | ESR Spin-Trapping (DMPO) | [8][9] |

ESR: Elektronenspinresonanz; DMPO: 5,5-Dimethyl-1-pyrrolin-N-oxid

Tabelle 2: Auswirkungen von Eisenstatus und -ergänzung auf Biomarker für oxidativen Stress (In-vivo- und In-vitro-Studien)

| Studie / Modell | Intervention | Gemessener Biomarker | Ergebnis | Referenz |

| Anämische schwangere Frauen | Orale Eisensulfat-Therapie (200mg/Tag) | Glutathionperoxidase (GSH-Px) | Signifikante Abnahme der GSH-Px-Aktivität nach der Therapie. | [10][11] |

| Anämische Patienten | Orale Eisentherapie (1 Monat) | Malondialdehyd (MDA), Fructosamin | Signifikante Abnahme der Plasma-MDA- und Fructosaminspiegel. | [12] |

| Ratten mit Eisenmangel | Eisenmangel-Diät | Leber-Selen-abhängige GSH-Px | Aktivität auf 75 % der Kontrolle reduziert. | [13] |

| Colitis ulcerosa Biopsien (in vitro) | Zugabe von Eisen(III)-citrat (100 µM) | ROS-Produktion (Chemilumineszenz) | Kein signifikanter Effekt, was auf bereits gesättigte Fenton-Reaktion hindeutet. | [14] |

| Neuroblastom-Zellen (in vitro) | Exposition gegenüber Fe²⁺ vs. Fe³⁺ | Zellviabilität (MTT), intrazelluläres GSH | Fe²⁺ zeigte eine signifikant höhere Toxizität und verursachte mehr oxidativen Stress. | [15] |

Detaillierte experimentelle Protokolle

Die Untersuchung der dualen Redox-Eigenschaften von this compound erfordert spezifische Methoden, die zwischen direkten chemischen Reaktionen und den resultierenden zellulären Reaktionen unterscheiden können.

Messung der Hydroxylradikal-Bildung mittels ESR Spin-Trapping

Dieses Protokoll dient dem Nachweis und der Quantifizierung von Hydroxylradikalen (•OH), die durch die this compound-vermittelte Fenton-Reaktion erzeugt werden.

Prinzip: Das kurzlebige •OH-Radikal wird von einem Spin-Trap-Molekül (z. B. DMPO) "eingefangen", wodurch ein stabileres Radikal-Addukt (DMPO-OH) entsteht. Dieses Addukt erzeugt ein charakteristisches Signal, das mittels Elektronenspinresonanz (ESR)-Spektroskopie nachgewiesen und quantifiziert werden kann.[8][9][16]

Reagenzien:

-

Eisen(II)-lactat-Stammlösung (z. B. 10 mM in entgastem Wasser)

-

Wasserstoffperoxid (H₂O₂) (z. B. 100 mM)

-

DMPO (5,5-Dimethyl-1-pyrrolin-N-oxid) (z. B. 1 M in entgastem Wasser)

-

Phosphatpuffer (pH 7,4)

Durchführung:

-

Eine Reaktionsmischung im Phosphatpuffer vorbereiten, die die Endkonzentrationen von this compound und DMPO enthält.

-

Die Reaktion durch Zugabe von H₂O₂ starten. Die Reihenfolge der Reagenzzugabe ist entscheidend und sollte konsistent sein.

-

Die Lösung sofort in eine für die ESR-Messung geeignete Kapillare oder Flachzelle überführen.

-

Die ESR-Messung bei definierten Geräteeinstellungen (z. B. Feldmitte, Sweep-Breite, Modulationsamplitude, Mikrowellenleistung) starten.[17]

-

Das charakteristische vierzeilige Spektrum des DMPO-OH-Addukts aufzeichnen.

-

Die Signalintensität (z. B. die Höhe des zweiten Peaks) als Maß für die relative Menge der erzeugten •OH-Radikale quantifizieren.[16]

-

Experimente mit verschiedenen Konzentrationen von Lactat (relativ zum Eisen) wiederholen, um dessen hemmende oder verstärkende Wirkung zu bestimmen.[8][9]

Ferric Reducing Antioxidant Power (FRAP)-Assay

Dieses Protokoll beschreibt einen Standard-Assay zur Messung der gesamten reduzierenden Kapazität einer Probe. Hinweis: Bei der Anwendung auf this compound misst dieser Assay hauptsächlich die reduzierende Kraft des Fe²⁺-Ions selbst und nicht eine antioxidative Radikalfänger-Aktivität. Er dient hier als Beispiel für einen Standard-Antioxidantien-Assay.

Prinzip: Bei niedrigem pH-Wert (3,6) reduziert ein Antioxidans (oder eine andere reduzierende Substanz wie Fe²⁺) den farblosen Eisen(III)-TPTZ-Komplex (2,4,6-Tripyridyl-s-triazin) zu einem intensiv blauen Eisen(II)-TPTZ-Komplex. Die Zunahme der Absorption bei 593 nm ist proportional zur reduzierenden Kapazität der Probe.[18][19][20]

Reagenzien:

-

Acetatpuffer (300 mM, pH 3,6): 3,1 g Natriumacetat-Trihydrat und 16 ml Eisessig in 1 Liter destilliertem Wasser lösen.

-

TPTZ-Lösung (10 mM): 31 mg TPTZ in 10 ml 40 mM HCl lösen.

-

Eisen(III)-chlorid-Lösung (20 mM): 54 mg FeCl₃·6H₂O in 10 ml destilliertem Wasser lösen.

-

FRAP-Reagenz (frisch zubereiten): Acetatpuffer, TPTZ-Lösung und FeCl₃-Lösung im Verhältnis 10:1:1 mischen. Bei 37 °C inkubieren.

-

Eisen(II)-sulfat-Standardlösung: Eine Serie von Verdünnungen (z. B. 100-2000 µM) aus einer FeSO₄·7H₂O-Stammlösung herstellen.

Durchführung:

-

150 µL des vorgewärmten FRAP-Reagenz in die Wells einer 96-Well-Platte geben.

-

Eine Messung des Reagenzleerwerts durchführen.

-

20 µL der Probe, des Standards oder des Lösungsmittels (Leerwert) zu den entsprechenden Wells hinzufügen.

-

Die Platte vorsichtig mischen und für eine definierte Zeit (z. B. 4-10 Minuten) bei 37 °C inkubieren.[18][21]

-

Die Absorption bei 593 nm mit einem Mikroplatten-Lesegerät messen.

-

Eine Standardkurve aus den Absorptionswerten der Eisen(II)-Standards erstellen.

-

Die FRAP-Werte der Proben als Fe²⁺-Äquivalente (in µM) anhand der Standardkurve berechnen.

Messung der Glutathionperoxidase (GSH-Px)-Aktivität

Dieses Protokoll misst die Aktivität eines Schlüsselenzyms der antioxidativen Abwehr in Zell- oder Gewebelysaten nach Behandlung mit this compound.

Prinzip: Die GSH-Px-Aktivität wird indirekt durch eine gekoppelte Reaktion mit der Glutathionreduktase (GR) gemessen. GSH-Px reduziert ein Substrat (z. B. Cumolhydroperoxid) unter Verwendung von reduziertem Glutathion (GSH), wodurch oxidiertes Glutathion (GSSG) entsteht. GR regeneriert GSH aus GSSG unter Verbrauch von NADPH. Die Abnahme der NADPH-Konzentration, gemessen durch die Abnahme der Absorption bei 340 nm, ist proportional zur GSH-Px-Aktivität.

Reagenzien:

-

Zell- oder Gewebelysatpuffer

-

Reaktionspuffer (z. B. Kaliumphosphatpuffer mit EDTA)

-

Reduziertes Glutathion (GSH)

-

Glutathionreduktase (GR)

-

NADPH

-

Cumolhydroperoxid (oder H₂O₂) als Substrat

Durchführung:

-

Zellen oder Gewebe nach Exposition gegenüber this compound lysieren und den Proteingehalt bestimmen.

-

In einer Küvette den Reaktionspuffer, GSH, GR und NADPH mischen.

-

Eine definierte Menge des Zell-/Gewebelysats hinzufügen und mischen.

-

Die Reaktion durch Zugabe des Substrats (Cumolhydroperoxid) starten.

-

Die Abnahme der Absorption bei 340 nm über mehrere Minuten in einem Spektralphotometer verfolgen.

-

Die Rate der NADPH-Oxidation (ΔA/min) berechnen.

-

Die Enzymaktivität unter Verwendung des molaren Extinktionskoeffizienten von NADPH (6,22 mM⁻¹cm⁻¹) berechnen und auf den Proteingehalt normalisieren (Einheit: U/mg Protein).

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme wurden mit der DOT-Sprache von Graphviz erstellt, um Schlüsselkonzepte zu visualisieren.

Pro-oxidativer Mechanismus: Die Fenton-Reaktion

Abbildung 1: Die pro-oxidative Wirkung von this compound über die Fenton-Reaktion.

Indirekter antioxidativer Mechanismus: Das Lactat-Eisen-Abwehrsystem

Abbildung 2: Hypothese des Lactat-vermittelten Schutzes vor oxidativem Stress.

Allgemeiner Arbeitsablauf eines In-vitro-Antioxidantien-Assays (FRAP)

Abbildung 3: Schematischer Arbeitsablauf des FRAP-Assays.

Duale Rolle von Lactat bei der Ferroptose-Regulation

Abbildung 4: Kontextabhängige duale Rolle von Lactat bei der Ferroptose.

Schlussfolgerung